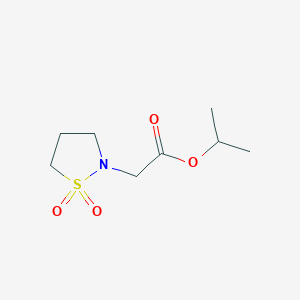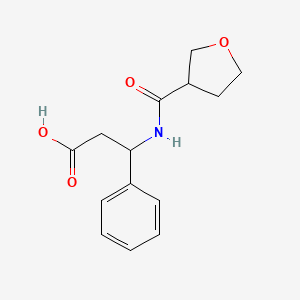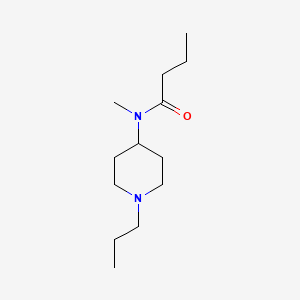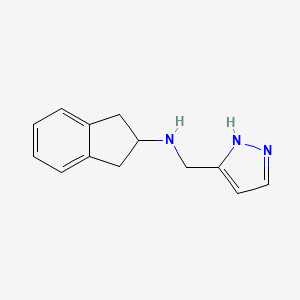![molecular formula C15H18N2O4 B7587434 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid, also known as MIAM, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and Nrf2 pathway. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid also inhibits the NF-κB pathway, which regulates inflammation and immune responses. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been shown to have various biochemical and physiological effects. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid inhibits cell proliferation and induces apoptosis in cancer cells. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is also relatively easy to purify and has low toxicity. However, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has some limitations, including its relatively low potency and selectivity compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid. One potential direction is to investigate the potential of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid as a therapeutic agent for cancer and inflammation. Another direction is to explore the neuroprotective effects of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid in various neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid and to improve its potency and selectivity.
Synthesemethoden
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is synthesized using a multistep process that involves the condensation of 2-methylindole-1-carboxylic acid with N-Boc-2-amino-3-hydroxybutanoic acid, followed by deprotection and coupling with N-hydroxysuccinimide (NHS) ester of 4-hydroxybenzoic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-8-11-4-2-3-5-13(11)17(10)9-14(19)16-12(6-7-18)15(20)21/h2-5,8,12,18H,6-7,9H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWRANSPDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)


![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)